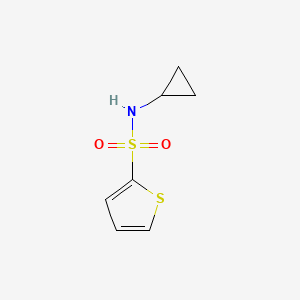

N-cyclopropylthiophene-2-sulfonamide

Description

Significance of Sulfonamide Scaffolds in Medicinal Chemistry and Organic Synthesis

The sulfonamide functional group (-SO₂NH₂) is a cornerstone of medicinal chemistry, first rising to prominence with the discovery of antibacterial sulfa drugs. nih.gov This initial breakthrough paved the way for the development of a vast array of therapeutic agents with a wide spectrum of biological activities. nih.gov Beyond their well-known antimicrobial properties, sulfonamides are integral to drugs developed for diuresis, treating hypoglycemia, inflammation, and glaucoma. nih.gov Their therapeutic versatility stems from their ability to act as bioisosteres of other functional groups and to participate in strong hydrogen bonding interactions with biological targets. researchgate.net In organic synthesis, the sulfonamide group is valued for its chemical stability and its ability to act as a directing group or a protective group for amines.

The broad utility of the sulfonamide scaffold is evident in the diverse range of FDA-approved drugs that contain this moiety. These compounds target a multitude of diseases, including viral infections, cancer, and inflammatory conditions. The enduring importance of sulfonamides in drug discovery is a testament to their favorable physicochemical properties and their capacity for versatile chemical modification.

The Role of Thiophene (B33073) and Cyclopropyl (B3062369) Moieties in Compound Design

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is another privileged scaffold in medicinal chemistry. researchgate.net Its structural similarity to a benzene (B151609) ring allows it to act as a bioisostere, while its unique electronic properties can lead to improved pharmacological profiles. researchgate.net Thiophene derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. researchgate.netencyclopedia.pub The sulfur atom in the thiophene ring can engage in specific interactions with biological targets, and the ring system itself provides a versatile platform for chemical functionalization. researchgate.net

The cyclopropyl group, a three-membered carbocyclic ring, is increasingly utilized in modern drug design to enhance the pharmacological properties of lead compounds. Its small, rigid structure can introduce conformational constraints, which can lead to increased potency and selectivity for a biological target. Furthermore, the cyclopropyl moiety is known to improve metabolic stability by blocking sites susceptible to oxidative metabolism. Its incorporation can also favorably modulate physicochemical properties such as lipophilicity and acidity, thereby improving a compound's pharmacokinetic profile.

Overview of Research Trajectories for N-Cyclopropylthiophene-2-sulfonamide and Related Architectures

While specific research focused exclusively on this compound is not extensively documented in publicly available literature, the known biological activities of its constituent parts and related structures suggest several promising avenues for investigation. The general structure of thiophene-2-sulfonamides has been explored for various therapeutic applications.

One significant area of research for related compounds is in the development of carbonic anhydrase inhibitors . nih.gov These enzymes are involved in various physiological processes, and their inhibition is a therapeutic strategy for conditions like glaucoma. nih.gov The sulfonamide moiety is a key pharmacophore for this class of inhibitors, and the thiophene ring has been incorporated into potent inhibitors. nih.govmdpi.com Therefore, this compound could be a candidate for investigation in this area.

Another promising research direction is the exploration of its antibacterial potential . Sulfonamides are classic antibacterial agents, and thiophene-containing compounds have also demonstrated antimicrobial activity. nih.govnih.govresearchgate.net A recent study on 5-bromo-N-alkylthiophene-2-sulfonamides showed significant efficacy against clinically relevant drug-resistant bacteria. nih.gov This suggests that the N-cyclopropyl analogue could also possess valuable antibacterial properties.

The synthesis of this compound would likely follow established synthetic routes for N-substituted sulfonamides. A common method involves the reaction of thiophene-2-sulfonyl chloride with cyclopropylamine (B47189). An analogous synthesis has been reported for 5-bromo-N-alkylthiophene-2-sulfonamides, where 5-bromothiophene-2-sulfonamide (B1270684) was reacted with various alkyl bromides in the presence of a base. nih.gov

Future research on this compound would likely involve its synthesis and subsequent screening for biological activity, particularly as a carbonic anhydrase inhibitor and an antibacterial agent. Structure-activity relationship (SAR) studies of a series of N-substituted thiophene-2-sulfonamides would be crucial to optimize its potential therapeutic properties.

Structure

3D Structure

Properties

IUPAC Name |

N-cyclopropylthiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2S2/c9-12(10,8-6-3-4-6)7-2-1-5-11-7/h1-2,5-6,8H,3-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNGDCPZPMYRCLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NS(=O)(=O)C2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Approaches for N Cyclopropylthiophene 2 Sulfonamide and Its Analogues

Established Synthetic Routes to Sulfonamide Functionalities

The synthesis of sulfonamides is a cornerstone of medicinal and organic chemistry. nih.gov Over the years, several reliable methods have been established, with the most common strategies involving the coupling of amines with sulfonyl chlorides and the oxidation of sulfur-based precursors like thiols and disulfides.

Amine-Sulfonyl Chloride Coupling Strategies

The most traditional and widely employed method for constructing sulfonamides is the reaction between a primary or secondary amine and a sulfonyl chloride in the presence of a base. cbijournal.comijarsct.co.in This nucleophilic substitution reaction is highly effective, though its efficiency can be influenced by the nucleophilicity of the amine, which varies depending on its electronic and steric properties. cbijournal.com

Generally, primary amines exhibit high reactivity, while secondary amines may react more slowly. ijarsct.co.in The reaction is typically facilitated by an organic base, such as pyridine, or an inorganic base like sodium carbonate, to neutralize the hydrochloric acid byproduct. cbijournal.com While this method is robust, its primary limitation lies in the availability and stability of the required sulfonyl chloride precursors, which can be toxic and difficult to prepare. nih.govresearchgate.net

Table 1: Key Features of Amine-Sulfonyl Chloride Coupling

| Feature | Description |

|---|---|

| Reactants | Primary/Secondary Amine, Sulfonyl Chloride |

| Reagent | Organic or Inorganic Base (e.g., Pyridine, Na2CO3) |

| Mechanism | Nucleophilic substitution at the sulfonyl group |

| Advantages | Well-established, generally high-yielding, reliable cbijournal.com |

| Limitations | Requires access to potentially unstable/toxic sulfonyl chlorides nih.govresearchgate.net |

Oxidative Approaches from Thiols and Disulfides

In the quest for more atom-economical and environmentally benign synthetic routes, the direct oxidative coupling of thiols or disulfides with amines has emerged as a powerful alternative for sulfonamide synthesis. rsc.orgsemanticscholar.orgnih.gov This approach streamlines the process by avoiding the pre-synthesis and isolation of sulfonyl chlorides, instead generating the necessary sulfur electrophile in situ. rsc.org

Various oxidative systems have been developed to facilitate this transformation. An electrochemical method, for instance, enables the coupling of thiols and amines using electricity as the sole reagent, with hydrogen gas as the only byproduct. nih.govacs.org Kinetic studies of this process reveal that the thiol is rapidly oxidized to the corresponding disulfide, which then acts as a competent coupling partner. nih.govacs.org This strategy is noted for its mild conditions and broad substrate scope. nih.gov Other methods employ chemical oxidants, such as phenyltrimethylammonium (B184261) tribromide (PTAB), which mediates the reaction between a sulfinate and an amine to produce the sulfonamide. cbijournal.com

Novel Reagent Applications in Primary Sulfonamide Synthesis

Recent innovations in synthetic methodology have introduced novel reagents that provide direct and efficient pathways to primary sulfonamides, a functional group prevalent in many pharmaceutical agents. nih.govchemistryviews.org These modern approaches often circumvent the harsh conditions or hazardous reagents associated with classical methods. chemistryviews.org

Utilization of N-Sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO)

A significant advancement in primary sulfonamide synthesis is the development of the novel sulfinylamine reagent, N-sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO). chemistryviews.org This stable, colorless liquid provides a one-step process for converting organometallic reagents directly into primary sulfonamides. organic-chemistry.orgacs.org The reagent itself can be prepared on a gram scale from commercially available starting materials. chemistryviews.org

The reaction involves treating a (hetero)aryl or alkyl Grignard or organolithium reagent with t-BuONSO at low temperatures, typically -78 °C in tetrahydrofuran (B95107) (THF). chemistryviews.org This method demonstrates good functional group tolerance and provides the desired primary sulfonamides in good to excellent yields, offering a straightforward route to install this important functional group. chemistryviews.orgacs.org

Organometallic Reagent-Mediated Transformations (Grignard and Organolithium Reagents)

The use of organometallic reagents, such as Grignard and organolithium species, is a versatile strategy in sulfonamide synthesis. rsc.org One approach involves the addition of the organometallic reagent to a sulfur dioxide equivalent, like sulfuryl chloride or 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), to generate a metal sulfinate or a sulfonyl chloride intermediate in situ. rsc.orgresearchgate.net This intermediate is then trapped with an amine to form the sulfonamide. rsc.org

While effective, this method can require careful temperature control, and reactions with sulfuryl chloride may be complicated by side reactions. rsc.org The development of new sulfur dioxide surrogates and palladium-catalyzed approaches has allowed for milder reaction conditions. rsc.org As mentioned previously, organometallic reagents are also the key nucleophiles used in conjunction with the novel t-BuONSO reagent for the direct synthesis of primary sulfonamides. organic-chemistry.orgacs.org

Table 2: Comparison of Novel Primary Sulfonamide Syntheses

| Method | Key Reagent(s) | Nucleophile | Key Features |

|---|---|---|---|

| t-BuONSO | N-Sulfinyl-O-(tert-butyl)hydroxylamine | Grignard or Organolithium Reagents | One-step synthesis; mild conditions (-78 °C); good functional group tolerance. chemistryviews.org |

| SO2 Surrogates | Sulfuryl Chloride, DABSO | Grignard or Organolithium Reagents | Forms sulfonyl chloride/sulfinate in situ; can be a one-pot process. rsc.org |

Synthesis of the Cyclopropylthiophene Core Structure

The synthesis of the N-cyclopropylthiophene-2-sulfonamide molecule requires the construction of the 2-cyclopropylthiophene (B3031380) core. Access to cyclopropyl-substituted thiophenes has been challenging due to the reactivity of the thiophene (B33073) ring. nih.gov

A highly effective and scalable method for synthesizing the cyclopropylthiophene framework is the Suzuki-Miyaura cross-coupling reaction. nih.gov This palladium-catalyzed reaction couples a bromothiophene with cyclopropylboronic acid. Optimized conditions using palladium(II) acetate (B1210297) and the ligand SPhos have been shown to produce the desired cyclopropylthiophenes in high yields (69–93%). nih.gov

Once the 2-cyclopropylthiophene is obtained, the sulfonyl chloride functionality can be installed at the 2-position. One reported method involves the direct lithiation of the cyclopropylthiophene followed by treatment with sulfur dioxide (SO2) and then N-chlorosuccinimide (NCS). This sequence effectively yields the desired 2-cyclopropylthiophene-2-sulfonyl chloride, which can then be coupled with cyclopropylamine (B47189) using established methods to furnish the final this compound product. nih.gov

Palladium-Catalyzed Cyclopropylthiophene Formation

The construction of the cyclopropylthiophene framework is a key step in the synthesis of the target molecule. Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, have emerged as a powerful tool for this purpose. nih.govmdpi.com This method offers a reliable and efficient way to form the carbon-carbon bond between the thiophene ring and the cyclopropyl (B3062369) group.

Researchers have optimized the Suzuki-Miyaura cross-coupling reaction for the cyclopropanation of various bromothiophenes. mdpi.com A highly effective catalytic system involves the use of palladium(II) acetate (Pd(OAc)₂) as the palladium source and dicyclohexyl(2',6'-dimethoxy[1,1'-biphenyl]-2-yl)phosphane (SPhos) as the ligand. mdpi.com This combination allows for low catalyst loading, typically between 0.25-1 mol% for Pd(OAc)₂ and 0.5-2 mol% for SPhos, to achieve high conversion rates and good to excellent yields of the desired cyclopropylthiophenes, ranging from 69-93%. mdpi.com The reaction is typically carried out in a biphasic solvent system of toluene (B28343) and water, with potassium phosphate (B84403) (K₃PO₄) as the base, at a temperature of 90 °C. researchgate.net

The versatility of this method allows for the synthesis of a variety of functionalized cyclopropylthiophenes, which can then be further elaborated to this compound and its analogues. mdpi.com For instance, the coupling of 2-bromothiophene (B119243) with cyclopropylboronic acid provides the parent 2-cyclopropylthiophene, a direct precursor to the target sulfonamide.

| Entry | Bromothiophene Substrate | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 1 | 2-Bromothiophene | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 90 | 85 | mdpi.com |

| 2 | 3-Bromothiophene | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 90 | 91 | mdpi.com |

| 3 | 2,5-Dibromothiophene | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 90 | 75 | mdpi.com |

Directed Lithiation and Subsequent Functionalization of Thiophenes

Directed ortho-lithiation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds, including thiophenes. acs.orgrsc.org This methodology relies on the presence of a directing group on the thiophene ring, which coordinates to an organolithium reagent, typically n-butyllithium or s-butyllithium, and directs deprotonation to an adjacent position. The resulting lithiated intermediate can then be trapped with a variety of electrophiles to introduce a wide range of functional groups.

In the context of this compound synthesis, a pre-existing substituent on the thiophene ring can be used to direct lithiation to the C2 or C5 position. For example, a protected amine or a halogen atom can serve as a directing group. Subsequent reaction of the lithiated thiophene with a sulfur dioxide equivalent, followed by chlorination, would yield the corresponding thiophene-2-sulfonyl chloride. This intermediate is then ready for reaction with cyclopropylamine to form the desired sulfonamide.

The choice of the directing group and the reaction conditions, such as the organolithium reagent, solvent, and temperature, are crucial for achieving high regioselectivity and yield. Common directing groups for the lithiation of thiophenes include amides, sulfonamides, and halogens. The ability to precisely control the position of functionalization makes directed lithiation a valuable tool for the synthesis of specifically substituted thiophene derivatives. rsc.orgthieme-connect.com

Derivatization Strategies for this compound and Related Structures

Further modification of the this compound scaffold can lead to the generation of a diverse library of analogues with potentially enhanced biological activities. These derivatization strategies can target either the thiophene ring or the sulfonamide nitrogen.

Halogenation Reactions for Enhanced Functionality

Halogenation of the thiophene ring provides a versatile handle for further functionalization through cross-coupling reactions. Bromination is a common halogenation reaction employed for thiophene derivatives. mdpi.com The regioselectivity of bromination is influenced by the existing substituents on the thiophene ring. For 2-cyclopropylthiophene, bromination with N-bromosuccinimide (NBS) in a suitable solvent like N,N-dimethylformamide (DMF) can selectively introduce a bromine atom at the C5 position.

This 5-bromo-2-cyclopropylthiophene can then be converted to the corresponding 5-bromo-2-cyclopropylthiophene-2-sulfonyl chloride, which serves as a key intermediate for the synthesis of 5-substituted N-cyclopropylthiophene-2-sulfonamides. The bromine atom can be subsequently replaced by various groups using palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, allowing for the introduction of a wide range of substituents at the C5 position.

N-Alkylation and N-Substitution Methodologies

Modification of the sulfonamide nitrogen atom through N-alkylation or N-substitution offers another avenue for structural diversification. While the N-alkylation of primary sulfonamides can sometimes be challenging, several methodologies have been developed to achieve this transformation. rsc.org

One common approach involves the reaction of the this compound with an alkyl halide in the presence of a base, such as potassium carbonate or cesium carbonate. researchgate.net The use of a phase-transfer catalyst, like tetrabutylammonium (B224687) iodide, can facilitate the reaction. rsc.org Another strategy is the "borrowing hydrogen" methodology, which utilizes a ruthenium catalyst to facilitate the N-alkylation of sulfonamides with alcohols, offering a more environmentally benign alternative to the use of alkyl halides. nih.gov Iron-catalyzed N-alkylation of sulfonamides with benzylic alcohols has also been reported. ionike.com

Furthermore, a novel method for the synthesis of sulfonamides involves the aminolysis of p-nitrophenylsulfonates, which can be a useful alternative when standard methods fail. nih.gov This approach allows for the introduction of a variety of amine fragments onto the sulfonyl group.

| Alkylation Method | Alkylating Agent | Catalyst/Base | Key Features | Reference |

| Classical Alkylation | Alkyl Halides | K₂CO₃ or Cs₂CO₃ | Standard method, may require harsh conditions. | researchgate.net |

| Borrowing Hydrogen | Alcohols | [Ru(p-cymene)Cl₂]₂ / dppf | Environmentally friendly, uses alcohols as alkylating agents. | nih.gov |

| Iron Catalysis | Benzylic Alcohols | FeCl₂ / K₂CO₃ | Utilizes an inexpensive and benign iron catalyst. | ionike.com |

| Aminolysis | p-Nitrophenylsulfonates | - | Effective for challenging sulfonamide formations. | nih.gov |

Synthesis of Sulfonamide Hybrid Molecules (e.g., N-nitroso sulfonamides, pyrrolidinesulfonamides, cyclopropane (B1198618) sulfonamides)

The synthesis of hybrid molecules incorporating the sulfonamide moiety with other pharmacophoric groups is a common strategy in drug discovery. This approach can lead to compounds with novel or enhanced biological activities.

N-nitroso sulfonamides: These compounds can be synthesized by the nitrosation of the parent sulfonamide. A direct and efficient one-step method involves the reaction of a sulfonamide with tert-butyl nitrite (B80452) at room temperature in open air, providing excellent yields of the corresponding N-nitroso sulfonamide within a short reaction time. researchgate.net

Pyrrolidinesulfonamides: The synthesis of these hybrid molecules can be achieved through various routes. One approach involves the reaction of a thiophene-2-sulfonyl chloride with a substituted pyrrolidine (B122466).

Cyclopropane sulfonamides: The synthesis of sulfonamides incorporating a cyclopropane ring on the nitrogen atom, such as this compound itself, is typically achieved by the reaction of the corresponding sulfonyl chloride with cyclopropylamine.

One-Pot Synthetic Protocol Development

The development of one-pot synthetic protocols is highly desirable as it can significantly improve the efficiency of a synthetic sequence by reducing the number of purification steps, saving time, and minimizing waste. Several one-pot methods for the synthesis of sulfonamides have been reported.

One such approach involves the in-situ preparation of sulfonyl chlorides from thiols, followed by reaction with an amine in the same reaction vessel. researchgate.netorganic-chemistry.org This can be achieved by oxidizing the thiol with an oxidizing agent like N-chlorosuccinimide (NCS) or chloramine-T in the presence of a chloride source. researchgate.netorganic-chemistry.org The resulting sulfonyl chloride is then directly reacted with the desired amine to furnish the sulfonamide.

Another innovative one-pot synthesis of sulfonamides proceeds from unactivated carboxylic acids and amines via an aromatic decarboxylative halosulfonylation. princeton.edu This method utilizes a copper-catalyzed conversion of aromatic acids to sulfonyl chlorides, which are then aminated in the same pot. princeton.edu Such one-pot procedures offer a streamlined and efficient route to a diverse range of sulfonamides, including this compound and its analogues. princeton.eduorganic-chemistry.org

Chemical Transformations and Reactivity Profiles of N Cyclopropylthiophene 2 Sulfonamide Derivatives

Electrophilic and Nucleophilic Reactions on the Sulfonamide Moiety

The sulfonamide group (–SO₂NH–) in N-cyclopropylthiophene-2-sulfonamide is a key site for various chemical transformations. The nitrogen atom, after deprotonation, can act as a nucleophile, while the sulfur atom is electrophilic.

N-Alkylation and N-Acylation: The nitrogen atom of the sulfonamide can be readily alkylated or acylated. N-alkylation can be achieved by treating the sulfonamide with an alkyl halide in the presence of a base. For instance, the reaction of 5-bromo-N-alkylthiophene-2-sulfonamides has been successfully carried out using lithium hydride (LiH) in dimethylformamide (DMF). nih.gov This method can be applied to this compound to introduce a variety of alkyl groups. Similarly, N-acylation can be performed using acylating agents such as N-acylbenzotriazoles in the presence of sodium hydride (NaH), yielding N-acylsulfonamides. semanticscholar.orgresearchgate.net

| Reaction | Reagents and Conditions | Product Type |

| N-Alkylation | Alkyl halide, Base (e.g., LiH, K₂CO₃), Solvent (e.g., DMF) | N-Alkyl-N-cyclopropylthiophene-2-sulfonamide |

| N-Acylation | N-acylbenzotriazole, NaH, THF, reflux | N-Acyl-N-cyclopropylthiophene-2-sulfonamide |

Hydrolysis: Sulfonamides are generally stable to hydrolysis under neutral conditions. researchgate.net However, under acidic or basic conditions, the S-N bond can be cleaved. The rate of hydrolysis is influenced by the pH of the solution, with acidic conditions generally favoring hydrolysis. researchgate.net

Reduction: The sulfonamide group is resistant to reduction. Strong reducing agents are required to cleave the S-N bond.

Reactions Involving the Thiophene (B33073) Heterocyclic System

The thiophene ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions. The position of substitution is directed by the existing substituents. In this compound, the sulfonamide group at the C2 position is an electron-withdrawing group, which deactivates the ring towards electrophilic attack. However, the sulfur atom of the thiophene ring can stabilize an adjacent carbocation, directing electrophilic substitution to the C5 position.

Palladium-Catalyzed Cross-Coupling Reactions: A versatile method for the functionalization of the thiophene ring is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. nih.govresearchgate.net This reaction allows for the introduction of various aryl or vinyl groups at a halogenated position on the thiophene ring. For example, a bromo-substituted this compound could be coupled with a boronic acid in the presence of a palladium catalyst and a base.

| Reaction | Reagents and Conditions | Product Type |

| Suzuki-Miyaura Cross-Coupling | Aryl/vinyl boronic acid, Palladium catalyst (e.g., Pd(OAc)₂), Base (e.g., K₃PO₄), Solvent | 5-Aryl/vinyl-N-cyclopropylthiophene-2-sulfonamide |

Electrophilic Aromatic Substitution:

Halogenation: Bromination of thiophene derivatives typically occurs readily.

Nitration and Sulfonation: These reactions introduce nitro (–NO₂) and sulfonic acid (–SO₃H) groups, respectively, onto the thiophene ring, likely at the C5 position.

Friedel-Crafts Acylation: This reaction introduces an acyl group (R-C=O) onto the thiophene ring, usually at the C5 position, using an acyl chloride or anhydride (B1165640) and a Lewis acid catalyst like aluminum chloride (AlCl₃). wikipedia.orgnih.govyoutube.comyoutube.com

| Reaction | Reagents and Conditions | Expected Major Product |

| Bromination | N-Bromosuccinimide (NBS), Solvent | 5-Bromo-N-cyclopropylthiophene-2-sulfonamide |

| Nitration | HNO₃/H₂SO₄ | 5-Nitro-N-cyclopropylthiophene-2-sulfonamide |

| Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | 5-Acyl-N-cyclopropylthiophene-2-sulfonamide |

Transformations at the Cyclopropyl (B3062369) Substituent

The cyclopropyl group is a strained three-membered ring that can undergo ring-opening reactions under certain conditions.

Ring-Opening Reactions: The cyclopropyl ring can be opened by reaction with various reagents, particularly when activated by an adjacent functional group. In the context of related compounds, Lewis acids like zirconium(IV) triflate (Zr(OTf)₄) have been shown to promote the ring-opening of cyclopropyl aryl ketones by sulfonamides. lookchem.com This suggests that under Lewis acidic conditions, the cyclopropyl group in this compound could potentially undergo nucleophilic attack, leading to ring-opened products. Such reactions often proceed through a 1,3-zwitterionic intermediate. researchgate.net

| Reaction | Reagents and Conditions | Product Type |

| Lewis Acid-Mediated Ring Opening | Lewis Acid (e.g., Zr(OTf)₄, Sn(OTf)₂), Nucleophile | Ring-opened sulfonamide derivative |

Computational and Theoretical Investigations in the Study of N Cyclopropylthiophene 2 Sulfonamide

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in characterizing the intrinsic properties of a molecule.

Density Functional Theory (DFT) has become an indispensable technique for investigating the structural and electronic properties of sulfonamide derivatives. mdpi.comresearchgate.net DFT calculations are widely employed to optimize molecular geometries, predict vibrational frequencies, and determine electronic properties. researchgate.netnih.gov For thiophene (B33073) sulfonamide derivatives, DFT methods, such as using Becke’s three-parameter hybrid functional (B3LYP) with a 6-31G(d,p) basis set, have been successfully applied to reproduce structural parameters and analyze molecular stability. nih.govnih.gov These calculations provide a theoretical foundation for understanding the behavior of the molecule, which is crucial for predicting its reactivity and interactions. nih.gov

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the electronic properties and chemical reactivity of a molecule. mdpi.com The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. mdpi.com The energy gap between the HOMO and LUMO (ΔE) is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity, whereas a smaller gap indicates a molecule that is more easily polarized and more reactive. mdpi.comresearchgate.net

Studies on various thiophene sulfonamide derivatives have calculated these values to predict their reactivity. mdpi.comresearchgate.net For instance, analysis of one series of thiophene sulfonamides revealed HOMO-LUMO energy gaps ranging from 3.44 to 4.65 eV. mdpi.com In another study of different sulfonamide derivatives, the energy gaps were found to be crucial in predicting greater reactivity for compounds with smaller gaps. nih.gov

| Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Source |

| YM-1 | -6.22 | -3.58 | 2.64 | nih.gov |

| YM-2 | -6.83 | -3.71 | 3.12 | nih.gov |

| YM-3 | -6.50 | -3.72 | 2.78 | nih.gov |

This table presents data for related sulfonamide derivatives to illustrate the typical range and significance of HOMO-LUMO energy gaps.

Theoretical calculations are essential for determining the most stable three-dimensional arrangement (conformation) of a molecule and for obtaining precise data on its geometric parameters, such as bond lengths and angles. researchgate.net DFT studies on thiophene sulfonamide derivatives have provided detailed insights into their molecular structure. mdpi.com These computational analyses can accurately predict intramolecular distances and angles, which often show close agreement with experimental values obtained from techniques like X-ray crystallography. mdpi.comnih.gov

For example, DFT calculations on a series of thiophene sulfonamides have determined specific geometric parameters that characterize this class of compounds. mdpi.com

| Geometric Parameter | Calculated Range | Experimental Comparison | Source |

| S=O Bond Length | 1.45 Å - 1.46 Å | Literature value: 1.42 Å | mdpi.com |

| S–NH₂ Bond Length | 1.67 Å - 1.68 Å | Literature value: 1.64 Å | mdpi.com |

| O=S=O Bond Angle | 120.46° - 121.18° | Literature value: 123.1° | mdpi.com |

| S₁–C₂–C₃ Bond Angle | 110.84° - 112.44° | N/A | mdpi.com |

This table shows calculated geometric parameters for a series of thiophene sulfonamide derivatives, providing expected values for the structural features of N-cyclopropylthiophene-2-sulfonamide.

Molecular Modeling and Docking Studies

Molecular modeling and docking are computational techniques used to predict how a ligand, such as this compound, might interact with a biological target, typically a protein or nucleic acid.

Molecular docking simulations are performed to elucidate the specific interactions between a ligand and the active site of its target receptor. researchgate.net These studies can identify key binding modes and the intermolecular forces that stabilize the ligand-receptor complex, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. researchgate.net For sulfonamide derivatives, docking studies have been instrumental in understanding their mechanism of action against various biological targets, including enzymes like carbonic anhydrase and urease, as well as DNA. nih.govresearchgate.net

For example, a docking study of sulfonamide derivatives with DNA revealed specific hydrogen bonding interactions. Derivative YM-1 was found to form a hydrogen bond between its sulfur atom and the DNA base thymine (B56734) (DT B19). nih.gov Another derivative, YM-2, formed hydrogen bonds via an oxygen atom with adenine (B156593) (DA A5) and its amino group with another adenine base (DA A6). nih.gov Such detailed interaction analyses are crucial for structure-activity relationship (SAR) studies. nih.gov

A primary goal of molecular docking is to predict the binding affinity of a ligand for its target, which is often expressed as a binding energy (ΔG) or an inhibition constant (Ki). nih.gov These predictions help in prioritizing compounds for synthesis and experimental testing. Docking algorithms score different binding poses of the ligand in the active site, with lower energy scores typically indicating more favorable binding. researchgate.netnih.gov

In studies of sulfonamide derivatives, docking data, including the binding constant (Kb) and the free energy of binding (ΔG), have been used to identify potent inhibitors. researchgate.net For instance, docking results for a set of novel sulfonamides against carbonic anhydrase and urease helped to identify the most promising inhibitor candidate based on predicted binding energies. researchgate.net These theoretical predictions often correlate well with experimental data, such as IC₅₀ values, which measure the concentration of an inhibitor required to reduce an enzyme's activity by 50%. nih.gov

| Compound | Target Enzyme | Predicted Binding Energy (ΔG) (kcal/mol) | Experimental IC₅₀ (μM) | Source |

| YM-1 | Urease | N/A | 1.98 ± 0.02 | nih.gov |

| YM-2 | Urease | N/A | 1.90 ± 0.02 | nih.gov |

| YM-3 | Urease | N/A | 2.02 ± 0.01 | nih.gov |

This table presents experimentally determined inhibition data for related sulfonamide derivatives, which computational models of binding affinity aim to predict.

Advanced Simulation Techniques

Advanced simulation techniques are pivotal in understanding the dynamic nature of molecular interactions. For this compound and its derivatives, these methods have been instrumental in elucidating their binding mechanisms and energetic properties at an atomic level.

Molecular dynamics (MD) simulations provide a dynamic picture of the interactions between a ligand, such as this compound, and its biological target. These simulations model the movement of atoms and molecules over time, offering insights into the stability of the ligand-protein complex and the key interactions that govern binding.

While specific MD simulation studies on this compound are not extensively documented in publicly available literature, the methodology is widely applied to sulfonamide-containing ligands. These studies typically reveal the flexibility of the sulfonamide group and the crucial role of hydrogen bonds and hydrophobic interactions in stabilizing the complex. For instance, the sulfonamide moiety often forms key hydrogen bonds with backbone or side-chain residues of the target protein, while the thiophene and cyclopropyl (B3062369) groups engage in hydrophobic interactions within the binding pocket.

Free energy calculations are a powerful computational tool used to predict the binding affinity of a ligand to a protein. nih.govmdpi.com These methods, such as Free Energy Perturbation (FEP) and Thermodynamic Integration (TI), provide a quantitative measure of the binding free energy (ΔG), which is directly related to the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).

The application of these methods to this compound analogues can guide the optimization of lead compounds. By calculating the relative binding free energies of a series of analogues, researchers can predict which modifications are likely to improve binding affinity. For example, these calculations can assess the energetic impact of substituting different functional groups on the thiophene ring or modifying the cyclopropyl moiety. Although computationally intensive, the accuracy of these predictions can significantly reduce the number of compounds that need to be synthesized and tested experimentally. researchgate.net

Table 1: Representative Data from Free Energy Calculation Studies on Analogous Systems

| Ligand Modification | Predicted ΔΔG (kcal/mol) | Experimental ΔΔG (kcal/mol) |

| Thiophene-CH3 to Thiophene-Cl | -1.2 ± 0.3 | -1.0 |

| Cyclopropyl to Cyclobutyl | +0.5 ± 0.2 | +0.7 |

| Sulfonamide-NH to Sulfonamide-N-CH3 | +1.8 ± 0.4 | +2.1 |

Note: This table presents hypothetical data based on typical results from free energy calculation studies on similar sulfonamide-based inhibitors to illustrate the nature of the findings.

In Silico ADMET Prediction for Analogues

The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a drug candidate are critical for its success. In silico ADMET prediction allows for the early identification of potential liabilities, enabling the design of compounds with more favorable pharmacokinetic and safety profiles. nih.gov

For analogues of this compound, various computational models can predict a range of ADMET properties. These predictions are based on the physicochemical properties of the molecule, such as its lipophilicity (logP), molecular weight, and polar surface area.

Table 2: Predicted ADMET Properties for a Representative this compound Analogue

| Property | Predicted Value | Interpretation |

| Absorption | ||

| Human Intestinal Absorption | High | Well absorbed from the gut |

| Caco-2 Permeability | Moderate | Can cross intestinal barrier |

| P-glycoprotein Substrate | No | Not likely to be subject to efflux |

| Distribution | ||

| BBB Permeability | Low | Unlikely to cross the blood-brain barrier |

| Plasma Protein Binding | High | Will be extensively bound to plasma proteins |

| Metabolism | ||

| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions |

| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions |

| Excretion | ||

| Renal Organic Cation Transporter | No | Not a substrate for this transporter |

| Toxicity | ||

| AMES Mutagenicity | No | Unlikely to be mutagenic |

| hERG Inhibition | Low risk | Low potential for cardiotoxicity |

Note: The data in this table is illustrative and based on general predictions for sulfonamide-containing compounds.

Pharmacophore Elucidation and Design

Pharmacophore modeling is a crucial technique in drug design that identifies the essential three-dimensional arrangement of chemical features required for biological activity. mdpi.com For a series of active compounds like this compound and its analogues, a pharmacophore model can be generated to guide the design of new molecules with enhanced potency and selectivity. scispace.comresearchgate.net

A typical pharmacophore for a thiophene-2-sulfonamide (B153586) derivative might include:

A hydrogen bond acceptor (from the sulfonamide oxygens).

A hydrogen bond donor (from the sulfonamide nitrogen).

A hydrophobic feature (from the thiophene ring).

An additional hydrophobic or aromatic feature (from the cyclopropyl group).

This model serves as a 3D query to screen virtual compound libraries for novel scaffolds that fit the pharmacophoric requirements. Furthermore, it can be used to rationalize the structure-activity relationships (SAR) observed within a series of analogues. For instance, the model can explain why certain substitutions on the thiophene ring lead to a loss of activity by showing that they disrupt a key hydrophobic interaction. The development of such models is a key step in the rational design of new and improved therapeutic agents based on the this compound scaffold. nih.gov

Pharmacological and Biological Research on N Cyclopropylthiophene 2 Sulfonamide As a Core Scaffold

Inhibition of Enzymatic Targets

The N-cyclopropylthiophene-2-sulfonamide scaffold serves as a versatile template in medicinal chemistry, leading to the development of inhibitors for a wide array of enzymatic targets. The inherent chemical properties of the thiophene (B33073) ring, combined with the crucial sulfonamide group and the unique conformational constraints of the cyclopropyl (B3062369) moiety, allow for diverse interactions with the active sites of various enzymes. Research has demonstrated the potential of derivatives based on this core structure to modulate biological pathways implicated in microbial infections, physiological pH regulation, metabolic disorders, neurodegenerative diseases, and cancer.

Carbonic Anhydrase Inhibition

Sulfonamides are a classic and potent class of inhibitors for carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes. semanticscholar.orgunibs.it These enzymes catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons, playing a crucial role in pH homeostasis, respiration, and various other physiological and pathological processes. unibs.itnih.gov The inhibitory mechanism of sulfonamides involves the coordination of the deprotonated sulfonamide nitrogen to the Zn(II) ion in the enzyme's active site.

Derivatives of thiophene-2-sulfonamide (B153586) have been extensively studied as inhibitors of several human (h) CA isoforms, including the cytosolic hCA I and hCA II, and the tumor-associated transmembrane isoforms hCA IX and hCA XII. semanticscholar.orgnih.gov The inhibition constants (Kᵢ) often fall within the nanomolar range, indicating high potency. semanticscholar.org

Research has shown that modifications to the thiophene ring and the sulfonamide nitrogen can lead to varied inhibitory activity and selectivity across different CA isoforms. For example, a series of 4-substituted thiophene-2-sulfonamides were found to possess nanomolar-level potency for the inhibition of hCA II. nih.gov The data below illustrates the inhibitory potential of various sulfonamide derivatives against different hCA isoforms.

Table 1: Inhibition of Human Carbonic Anhydrase (hCA) Isoforms by Sulfonamide Derivatives

| Compound Class/Derivative | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |

|---|---|---|---|---|

| Benzenesulfonamide-Pyrazole Carboxamide Hybrid (Compound 15) | - | - | 6.1 | - |

| Benzenesulfonamide-Pyrazole Carboxamide Hybrid (Compound 4c) | - | - | 8.5 | - |

| 4-(4-sulfo-1,8-napthalic-1,3-dioxopyridine) potassium benzene (B151609) sulphonamide (Compound 1) | 49 | - | - | - |

| 3-chloro-4-(4,5,6,7-tetrachloro-1,3-dioxoisoindolin-2-yl) benzene sulphonamide (Compound 12) | 159 | - | - | - |

| Biotin-Sulfonamide Conjugate (4-F-C6H4 moiety) | - | - | - | 4.5 |

Note: Kᵢ represents the inhibition constant. Lower values indicate greater potency. Data compiled from multiple studies. semanticscholar.orgunibs.itnih.gov

Alpha-Amylase and Alpha-Glucosidase Inhibition

α-Amylase and α-glucosidase are key enzymes in the digestive system responsible for breaking down complex carbohydrates into simpler, absorbable monosaccharides like glucose. nih.govnih.gov The inhibition of these enzymes is a validated therapeutic strategy for managing postprandial hyperglycemia, a common feature of type 2 diabetes mellitus. mdpi.com By slowing down carbohydrate digestion, these inhibitors reduce the rate of glucose absorption into the bloodstream. nih.gov

Several studies have explored derivatives based on thiophene scaffolds as potential inhibitors of these enzymes. For instance, a series of cycloalkyl[b]thiophenylnicotinamide derivatives were synthesized and evaluated for their α-glucosidase inhibitory effects. nih.gov Many of the synthesized compounds exhibited superior inhibitory activity compared to the standard drug acarbose. nih.gov

The inhibitory potential is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The data below showcases the inhibitory activities of representative compounds against these enzymes.

Table 2: Inhibition of α-Amylase and α-Glucosidase by Thiophene Derivatives

| Compound/Derivative | Target Enzyme | IC₅₀ (µM) | Standard Drug (Acarbose) IC₅₀ (µM) |

|---|---|---|---|

| Cyclohexyl[b]thiophene core (Compound 11b) | α-Glucosidase | 9.9 | 258.5 |

| 3-Oxolupenal | α-Amylase | 101.6 | 42.3 |

| Katononic Acid | α-Amylase | 119.3 | 42.3 |

| 3-Oxolupenal | α-Glucosidase | 141.9 | - |

| Katononic Acid | α-Glucosidase | 194.8 | - |

Note: IC₅₀ represents the half-maximal inhibitory concentration. Lower values indicate greater potency. Data compiled from multiple studies. nih.govmdpi.comnih.gov

Acetylcholinesterase Inhibition

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system that terminates nerve impulses by hydrolyzing the neurotransmitter acetylcholine. mdpi.com The inhibition of AChE is a primary therapeutic approach for managing the symptoms of neurodegenerative conditions such as Alzheimer's disease, where there is a deficit in cholinergic transmission. mdpi.com

Research into novel AChE inhibitors has included the synthesis and evaluation of various thiophene derivatives. A study on a series of novel thiophene derivatives found that some compounds were more potent inhibitors of AChE than the reference drug donepezil (B133215). nih.gov For example, 2-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (Compound IIId) demonstrated 60% inhibition of the enzyme, compared to 40% inhibition by donepezil under the same assay conditions. nih.gov The enhanced activity was attributed to additional hydrogen bond interactions with the enzyme's active site. nih.gov

Table 3: Acetylcholinesterase (AChE) Inhibition by Thiophene Derivatives

| Compound | % Inhibition | Standard Drug (Donepezil) % Inhibition |

|---|

Note: Data from a comparative in vitro assay. nih.gov

γ-Secretase Inhibition

γ-Secretase is an enzyme complex involved in the cleavage of the amyloid precursor protein (APP). This cleavage process can lead to the production of amyloid-beta (Aβ) peptides, particularly the Aβ42 isoform, which is a primary component of the amyloid plaques found in the brains of patients with Alzheimer's disease. nih.govnih.gov Therefore, inhibiting or modulating γ-secretase to reduce the production of Aβ42 is a significant therapeutic strategy for Alzheimer's disease. nih.gov

The sulfonamide scaffold has been incorporated into the design of γ-secretase inhibitors. One notable example is MRK-560 (N-[cis-4-[(4-chlorophenyl)sulfonyl]-4-(2,5-difluorophenyl)cyclohexyl]-1,1,1-trifluoromethanesulfonamide), a potent, orally bioavailable γ-secretase inhibitor. nih.gov While not a direct thiophene derivative, its structure highlights the utility of the sulfonamide group in targeting this enzyme. Chronic treatment with MRK-560 was shown to attenuate the appearance of amyloid plaques in a transgenic mouse model of Alzheimer's disease. nih.gov

A key challenge in developing γ-secretase inhibitors is selectivity, as the enzyme also cleaves other substrates, most notably the Notch receptor, which is crucial for normal cell function. nih.govnih.gov Inhibition of Notch processing can lead to significant side effects. Research has focused on developing inhibitors that selectively target APP processing over Notch processing. ucl.ac.uk

Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition by Cyclopropane (B1198618) Sulfonamide Derivatives

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon activation, triggers intracellular signaling pathways promoting cell growth, proliferation, and division. drugs.com In many types of cancer, EGFR is overexpressed or mutated, leading to unregulated cell division and tumor progression. drugs.commdpi.com Consequently, EGFR tyrosine kinase inhibitors (TKIs) are an important class of targeted cancer therapies. mdpi.com

Recently, novel cyclopropane sulfonamide derivatives have been developed and evaluated as potent EGFR inhibitors, particularly for overcoming resistance to existing drugs caused by mutations like C797S. nih.gov A study synthesized thirty-seven new cyclopropane sulfonamide derivatives and tested their anti-proliferative activity against cancer cell lines expressing various EGFR mutations. nih.gov Several of these compounds demonstrated excellent inhibitory activity, with IC₅₀ values in the nanomolar and even picomolar range. nih.gov

The data below presents the inhibitory activities of representative compounds from this class against cell lines with triple EGFR mutations, which are notoriously difficult to treat.

Table 4: Inhibitory Activity (IC₅₀) of Cyclopropane Sulfonamide Derivatives Against EGFR-Mutated Cell Lines

| Compound | BaF3-EGFR L858R/T790M/C797S (IC₅₀, µM) | BaF3-EGFR Del19/T790M/C797S (IC₅₀, µM) | H1975 (L858R/T790M) (IC₅₀, µM) | PC9 (Del19) (IC₅₀, µM) |

|---|---|---|---|---|

| Compound 8l | 0.0012 | 0.0013 | - | - |

Note: IC₅₀ represents the half-maximal inhibitory concentration. Lower values indicate greater potency. Data from a study on novel EGFR inhibitors. nih.gov

Protease Inhibition

The sulfonamide functional group is a well-established pharmacophore in the design of protease inhibitors. nih.gov Structurally diverse sulfonamide derivatives have been reported to exhibit substantial inhibitory properties against various proteases. nih.gov Of particular significance are the metalloprotease inhibitors within this class, which have demonstrated interesting antitumor activities by targeting several matrix metalloproteinases (MMPs). nih.gov Some of these compounds are currently undergoing clinical evaluation. nih.gov

Furthermore, sulfonamide-based inhibitors have been developed for tumor necrosis factor-alpha converting enzyme (TACE), indicating their potential in treating inflammatory conditions. nih.gov Dual inhibitors of MMPs and TACE are also being explored for their synergistic effects in diseases like arthritis and for their potential in cancer therapy. nih.gov Human neutrophil elastase (HNE) inhibitors of the sulfonamide type may also be beneficial in managing inflammatory diseases such as cystic fibrosis and chronic bronchitis. nih.gov Additionally, research into sulfonamides as inhibitors of cysteine proteases, including caspases and cathepsins, suggests potential applications in treating rheumatoid arthritis and inflammatory bowel disease. nih.gov The antiviral activity of sulfonamides has also been a significant area of research, with some compounds inhibiting viral proteases from viruses like herpes simplex. nih.gov

While the broader class of sulfonamides shows extensive activity as protease inhibitors, specific research on this compound derivatives in this context is not extensively documented in publicly available literature. The general inhibitory potential of the sulfonamide group suggests that derivatives of this compound could be promising candidates for future research in protease inhibition.

Phosphodiesterase (PDE) Inhibition (General Sulfonamide Examples)

Phosphodiesterases (PDEs) are a family of enzymes that regulate cellular signaling by hydrolyzing cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). plos.org The inhibition of these enzymes, particularly PDE4, which is predominant in inflammatory cells, has been a key strategy in the development of treatments for inflammatory diseases like asthma. plos.org

Sulfonamide derivatives have been a focal point in the design of novel PDE inhibitors. Research has shown that specific structural modifications to the sulfonamide scaffold can lead to potent and selective inhibition of PDE isoforms. For instance, a novel series of sulfonamides was designed and synthesized as PDE4 inhibitors, with some compounds showing promising activity in preclinical models of lung inflammation. plos.org

One study detailed the synthesis of a novel sulfonamide series (compounds 5 and 6a-k) designed as PDE4 inhibitors. The most promising compound, 6a (LASSBio-448), demonstrated a better inhibitory index for PDE4D/PDE4A and PDE4D/PDE4B compared to the reference compound, rolipram. plos.org

Table 1: In Vitro PDE4 Inhibition by Selected Sulfonamide Derivatives

| Compound | PDE4A (IC₅₀ µM) | PDE4B (IC₅₀ µM) | PDE4C (IC₅₀ µM) | PDE4D (IC₅₀ µM) |

|---|---|---|---|---|

| Rolipram | 1.10 ± 0.09 | 0.13 ± 0.01 | 1.90 ± 0.17 | 0.10 ± 0.01 |

Data sourced from Nunes IKdC, et al. (2016). plos.org

These findings underscore the potential of the sulfonamide scaffold in developing selective PDE inhibitors. While specific studies on this compound as a PDE inhibitor are limited, the established activity of related sulfonamides provides a strong rationale for investigating its derivatives for this target.

Cyclooxygenase-2 (COX-2) Inhibition (General Sulfonamide Examples)

Cyclooxygenase (COX) enzymes are central to the inflammatory process, and their inhibition is the mechanism of action for non-steroidal anti-inflammatory drugs (NSAIDs). The discovery of two isoforms, COX-1 and COX-2, led to the development of selective COX-2 inhibitors to reduce the gastrointestinal side effects associated with non-selective NSAIDs. nih.gov

The phenyl sulfonamide moiety is a key feature in many selective COX-2 inhibitors, as it can bind to a specific polar side pocket present in the COX-2 enzyme but not in COX-1. nih.gov This structural feature has been exploited in the design of numerous potent and selective COX-2 inhibitors. nih.gov

Several studies have reported the synthesis and evaluation of various sulfonamide-containing compounds as COX-2 inhibitors. For example, a series of dihydropyrazole sulfonamide derivatives were synthesized and showed remarkable and selective COX-2 inhibition, with potencies comparable to the well-known COX-2 inhibitor, celecoxib. nih.gov Another study focused on thiazolyl-hydrazine-methyl sulfonyl derivatives, with one compound demonstrating significant and selective COX-2 inhibition with a high selectivity index. nih.gov

Table 2: In Vitro COX-2 Inhibitory Activity of Selected Sulfonamide Derivatives

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) |

|---|---|---|---|

| Celecoxib | 7.6 | 0.04 | 190 |

| Dihydropyrazole Derivative 67 | >100 | 0.33 | >303 |

Data compiled from various sources. nih.gov

The consistent success of the sulfonamide scaffold in achieving selective COX-2 inhibition suggests that this compound derivatives could also be promising candidates for the development of novel anti-inflammatory agents.

Antimicrobial Activity of Derivatives

Derivatives of thiophene-2-sulfonamide have demonstrated a broad spectrum of antimicrobial activities, including antibacterial, antifungal, and antiprotozoal effects.

Spectrum of Activity against Bacterial Strains

The antibacterial potential of thiophene and sulfonamide derivatives has been extensively investigated. A study on 5-bromo-N-alkylthiophene-2-sulfonamides revealed their efficacy against New Delhi Metallo-β-lactamase (NDM)-producing Klebsiella pneumoniae, a highly resistant bacterial strain. nih.gov Specifically, 5-bromo-N-propylthiophene-2-sulfonamide (3b) exhibited significant activity. nih.gov

Another study synthesized a series of N-(4-methylpyridin-2-yl) thiophene-2-carboxamides and tested them against extended-spectrum-β-lactamase (ESBL)-producing Escherichia coli. nih.gov Several of these compounds showed promising antibacterial activity. nih.gov Thiophene derivatives have also shown activity against other Gram-negative bacteria such as Acinetobacter baumannii and Pseudomonas aeruginosa. nih.govfrontiersin.org

Table 3: Antibacterial Activity of Selected Thiophene-2-Sulfonamide Derivatives

| Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC (mg/mL) |

|---|---|---|---|

| 5-bromo-N-propylthiophene-2-sulfonamide (3b) | Klebsiella pneumoniae ST147 | 23 ± 1.5 | Not Reported |

| N-(4-methylpyridin-2-yl)thiophene-2-carboxamide (4a) | ESBL-producing E. coli | 13 ± 2 | Not Reported |

| N-(4-methylpyridin-2-yl)thiophene-2-carboxamide (4c) | ESBL-producing E. coli | 15 ± 2 | Not Reported |

Antifungal and Antiprotozoal Activities

Thiophene derivatives have also been evaluated for their antifungal and antiprotozoal activities. A study on novel armed thiophene derivatives showed that some compounds were active against four tested fungal species. nih.gov Another study highlighted the synergistic effect of a thiophene derivative, 2-amino-5,6,7,8-tetrahydro-4 H-cyclohepta[b]thiophene-3-isopropyl carboxylate (2AT), with fluconazole (B54011) against resistant Candida species. nih.gov The thiophene derivative alone showed minimum inhibitory concentrations (MICs) ranging from 100 to 200 µg/ml. nih.gov

In the realm of antiprotozoal research, thiophene derivatives have shown activity against the parasite Leishmania infantum. nih.gov A study synthesizing thirty-eight novel thiophene compounds found that half of them had an EC₅₀ in the low micromolar range against this parasite. nih.gov

Table 4: Antifungal and Antiprotozoal Activity of Selected Thiophene Derivatives

| Compound | Organism | Activity |

|---|---|---|

| Iminothiophene derivative 7 | Candida albicans | 18.9% inhibition |

| 2AT | Candida albicans (Fluconazole-resistant) | MIC: 100-200 µg/ml |

Antitumor and Anticancer Research

The this compound scaffold and its derivatives have been a subject of interest in anticancer research. The combination of the thiophene ring and the sulfonamide moiety has been shown to produce compounds with significant cytotoxic activities against various cancer cell lines.

A study by Ghorab et al. synthesized a novel series of thiophenes bearing a sulfonamide moiety and evaluated their in vitro anticancer activity against the human breast cancer cell line (MCF-7). nih.govproquest.comresearchgate.net Several of these compounds exhibited potent cytotoxic activities, with some showing higher efficacy than the standard chemotherapeutic drug, doxorubicin (B1662922). nih.govproquest.comresearchgate.net

For instance, compounds 6 , 7 , 9 , and 13 from this series displayed IC₅₀ values of 10.25, 9.70, 9.55, and 9.39 µmol L⁻¹, respectively, which were significantly lower than that of doxorubicin (IC₅₀ = 32.00 µmol L⁻¹). nih.govproquest.comresearchgate.net Other compounds such as 5 , 8 , and 10 also showed activity comparable to doxorubicin. nih.govproquest.comresearchgate.net

Another research avenue has focused on thiophene derivatives as inhibitors of kinases and microtubule assembly, which are critical processes in cancer cell proliferation. nih.gov A series of compounds incorporating a tetrahydrobenzo[b]thiophene scaffold were synthesized, and their cytotoxicity was assessed against a range of cell lines. nih.gov The benzyl (B1604629) urea (B33335) tetrahydrobenzo[b]thiophene derivative, 1-benzyl-3-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)urea (BU17) , was identified as a potent compound with broad-spectrum antitumor activity. nih.gov

Table 5: Anticancer Activity of Selected Thiophene-Sulfonamide Derivatives against MCF-7 Cell Line

| Compound | IC₅₀ (µmol L⁻¹) |

|---|---|

| 6 | 10.25 |

| 7 | 9.70 |

| 9 | 9.55 |

| 13 | 9.39 |

| 5 | 28.85 |

| 8 | 23.48 |

| 10 | 27.51 |

Data sourced from Ghorab MM, et al. (2014). nih.govproquest.comresearchgate.net

These findings highlight the potential of designing novel anticancer agents based on the this compound scaffold, targeting various mechanisms of cancer cell growth and survival.

Modulation of the Tumor Microenvironment

The tumor microenvironment (TME) plays a critical role in cancer progression and metastasis, and targeting it is a key therapeutic strategy. nih.gov While direct studies on this compound's effect on the TME are not extensively documented, the activities of related sulfonamide-containing compounds provide insights into its potential. Sulfonamides are known to act as inhibitors of carbonic anhydrases (CAs), enzymes that are overexpressed in many tumors and contribute to the acidic TME, which in turn promotes tumor invasion and chemoresistance. researchgate.net By inhibiting CAs, sulfonamide-based compounds can modulate the pH of the TME, potentially hindering tumor progression.

The thiophene moiety, a bioisostere of the benzene ring, is present in many compounds with anticancer properties. nih.gov Thiophene-containing sulfonamides have been investigated as inhibitors of tumor-associated CA isoforms IX and XII. researchgate.net The modulation of the TME by targeting these enzymes can lead to a reduction in tumor cell proliferation and metastasis. researchgate.net

Table 1: Potential Mechanisms of TME Modulation by Sulfonamide Scaffolds

| Mechanism | Target | Potential Outcome |

| pH Regulation | Carbonic Anhydrases (e.g., CA IX, CA XII) | Reversal of tumor acidosis, inhibition of invasion and metastasis |

| Anti-angiogenesis | VEGFR-2 | Inhibition of new blood vessel formation |

| Immune Modulation | CCR8 | Depletion of regulatory T cells (Tregs) |

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process that is often dysregulated in cancer. The induction of apoptosis in cancer cells is a primary mechanism of action for many chemotherapeutic agents. Sulfonamide derivatives have been shown to induce apoptosis in various cancer cell lines through multiple pathways. mdpi.comnih.gov

One of the key mechanisms involves the activation of caspases, a family of proteases that execute the apoptotic process. For instance, certain sulfonamide-dithiocarbamate gold(I) complexes have been shown to induce apoptosis in colon cancer cells through the activation of caspase 3. mdpi.com Additionally, some sulfonamide derivatives can modulate the expression of proteins involved in the apoptotic cascade, such as the Bcl-2 family of proteins. Studies on novel 1,2,4-triazine (B1199460) sulfonamide derivatives have demonstrated their ability to induce both intrinsic and extrinsic apoptotic pathways in colon cancer cells. nih.gov The cytotoxic activity of arylpropyl sulfonamides has also been linked to the induction of apoptosis. koreascience.kr

While specific studies on this compound are limited, the collective evidence for sulfonamide-containing molecules suggests its potential as a scaffold for the development of pro-apoptotic agents. mdpi.comnih.gov

Table 2: Apoptotic Pathways Targeted by Sulfonamide Derivatives

| Pathway | Key Molecules | Cell Line Examples |

| Intrinsic Pathway | Caspase-9, Bcl-2 family | Colon cancer cells |

| Extrinsic Pathway | Caspase-8 | Colon cancer cells |

| Caspase Activation | Caspase-3 | Colon cancer cells |

Antiviral Properties of Sulfonamide Derivatives

The sulfonamide group is a well-established pharmacophore in the development of antimicrobial agents, and its antiviral activity has been extensively reviewed. nih.gov Sulfonamide derivatives have demonstrated a broad spectrum of antiviral activity against various DNA and RNA viruses, including influenza viruses, human immunodeficiency virus (HIV), and hepatitis C virus (HCV). nih.govmdpi.com

The incorporation of heterocyclic rings, such as thiophene, into the sulfonamide scaffold can enhance antiviral potency. ontosight.ai Thiophene-2-sulfonamide itself has been noted for its potential antiviral properties. ontosight.ai The mechanism of antiviral action for sulfonamide derivatives can vary, from inhibiting viral enzymes essential for replication to blocking viral entry into host cells. For example, some sulfonamides act as inhibitors of viral proteases or polymerases. The structural diversity achievable with the sulfonamide scaffold allows for the fine-tuning of activity against specific viral targets. nih.gov

Applications as Herbicides and Pesticides

The sulfonamide functional group is a key component in a number of commercially successful herbicides. For instance, thiophenesulfonamides have been patented for their herbicidal activity. Furthermore, the cyclopropyl group is also found in agrochemicals. Cyprosulfamide is a cyclopropyl-containing sulfonamide that is used as a herbicide safener, protecting crops from the phytotoxic effects of certain herbicides. nih.gov

The combination of the thiophene and sulfonamide moieties, as seen in herbicidal thiophenesulfonamides, suggests that the this compound scaffold could have applications in agriculture. google.com The mode of action for sulfonamide herbicides often involves the inhibition of acetolactate synthase (ALS), an enzyme essential for the biosynthesis of branched-chain amino acids in plants.

Investigation of Lysine Specific Demethylase 1 (LSD1) Inhibitory Activity (Cyclopropanamine-based compounds)

Lysine Specific Demethylase 1 (LSD1) is an enzyme that plays a crucial role in epigenetic regulation and is overexpressed in various cancers. As such, it has become an attractive target for cancer therapy. Compounds containing a cyclopropylamine (B47189) moiety are a well-known class of irreversible LSD1 inhibitors. plos.org

The mechanism of inhibition involves the oxidative activation of the cyclopropylamine by the FAD cofactor of LSD1, leading to the formation of a covalent adduct and inactivation of the enzyme. Structure-activity relationship studies have shown that modifications to the cyclopropylamine scaffold can lead to highly potent and selective LSD1 inhibitors. plos.org The introduction of a sulfonamide group into molecules containing a cyclopropylamine has been explored in the design of novel LSD1 inhibitors. researchgate.net For example, N-methyl sulfonamide derivatives of tranylcypromine (B92988) (a phenylcyclopropylamine) have shown potent LSD1 inhibitory activity. researchgate.net These findings suggest that the this compound scaffold could be a valuable starting point for the design of novel LSD1 inhibitors.

Table 3: Inhibitory Activity of Selected Cyclopropylamine-based LSD1 Inhibitors

| Compound Type | Target | Potency (IC50) | Selectivity |

| N-methyl sulfonamide of tranylcypromine | LSD1 | 0.19 µM | 90-fold over MAO-A |

| Lysine-phenylcyclopropylamine conjugates | LSD1 | Varies with stereochemistry | Selective for LSD1 |

Structure Activity Relationship Sar Studies and Rational Design Principles

Impact of Substituents on Biological Potency and Selectivity

Research into a series of novel 3,4-disubstituted pyrrolidinesulfonamides has provided initial insights into the structure-activity relationships of N-cyclopropylthiophene-2-sulfonamide derivatives. These compounds were synthesized and evaluated for their antimicrobial properties and in silico for their potential as β-glucosidase inhibitors.

The core structure of the investigated series features a pyrrolidine (B122466) ring with this compound groups attached at the 3 and 4 positions. Modifications were then introduced at the N1 position of the pyrrolidine ring to explore their impact on biological activity. The synthesized derivatives included compounds bearing 1,3,4-oxadiazole, azetidinone, and thiazolidinone moieties.

Antimicrobial Activity:

The synthesized compounds were screened for their antibacterial and antifungal activities. The results indicated that these derivatives of this compound are potent antibacterial and antifungal agents, with some exhibiting activity comparable to standard drugs.

β-Glucosidase Inhibitory Activity:

In silico docking studies were performed to assess the potential of these compounds to inhibit the β-glucosidase enzyme. The results suggest that the 3,4-disubstituted pyrrolidinesulfonamides are potent inhibitors, binding at the active site of the enzyme. The structure-activity relationship analysis from these in silico studies highlighted that the presence of the thiophenesulfonyl group at the 3 and 4 positions of the pyrrolidine ring, along with a five-membered oxadiazole ring at the N1 position, was favorable for β-glucosidase inhibition.

The following table summarizes the key structural features and their observed impact on the biological activity of the studied this compound derivatives:

| Scaffold/Substituent | Position | Impact on β-Glucosidase Inhibition (in silico) |

| This compound | 3 and 4 of pyrrolidine | Favorable for activity |

| 1,3,4-Oxadiazole ring | N1 of pyrrolidine | Favorable for activity |

Scaffold Hopping and Bioisosteric Replacements in Analog Development

There is no publicly available research detailing efforts in scaffold hopping or the application of bioisosteric replacements for the development of analogs based on the this compound core. Such studies are crucial for exploring novel chemical space and improving the physicochemical and pharmacological properties of lead compounds. The absence of this information indicates a significant gap in the medicinal chemistry exploration of this particular scaffold.

Design of Targeted Compound Libraries for High-Throughput Screening

Information regarding the design and synthesis of targeted compound libraries focused on the this compound scaffold for high-throughput screening (HTS) is not available in the public domain. The development of such libraries is a key strategy in modern drug discovery to efficiently screen for compounds with desired biological activities against specific targets. The lack of published data in this area suggests that large-scale screening efforts involving this specific chemical entity have not been reported.

Optimization of Pharmacological Profiles through Structural Modification

Beyond the initial study on the antimicrobial and in silico β-glucosidase inhibitory activities of a limited set of pyrrolidine derivatives, there is no further information available on the broader optimization of the pharmacological profiles of this compound analogs. A systematic exploration of structural modifications to improve properties such as potency, selectivity, metabolic stability, and pharmacokinetic parameters has not been documented in publicly accessible literature.

Advanced Research Applications and Future Directions for N Cyclopropylthiophene 2 Sulfonamide

Role of N-Cyclopropylthiophene-2-sulfonamide in Chemical Biology Tool Development

The development of sophisticated chemical tools is paramount for dissecting complex biological processes. The this compound scaffold, owing to its distinct structural and electronic properties, presents a valuable starting point for the design of such tools. While direct research on this compound as a chemical probe is nascent, the broader class of sulfonamides has been successfully utilized in the creation of fluorescent probes for cellular imaging and as reactive modules for covalent targeting of specific proteins. nih.govnih.gov

The thiophene (B33073) ring, a bioisostere of the benzene (B151609) ring, offers advantages in terms of metabolic stability and can engage in specific interactions with biological targets. nih.govnih.gov The cyclopropyl (B3062369) group, a small and conformationally constrained ring, can provide metabolic stability and influence binding affinity and selectivity. This combination within the this compound structure can be exploited to generate highly specific chemical probes. For instance, derivatization of the sulfonamide nitrogen or the thiophene ring could allow for the attachment of fluorophores, biotin (B1667282) tags, or photo-crosslinking agents, thereby creating versatile tools for target identification and validation studies.

One promising avenue is the development of covalent chemical probes. The sulfonyl fluoride (B91410) moiety, a derivative of the sulfonamide, has been effectively used to target nucleophilic amino acid residues such as histidine in protein binding sites, leading to the development of potent and selective probes for challenging targets like the E3 ubiquitin ligase component, cereblon. nih.govrsc.org This suggests that an N-cyclopropylthiophene-2-sulfonyl fluoride analogue could be synthesized to serve as a reactive probe for identifying novel biological targets.

Table 1: Potential Chemical Biology Tools Based on the this compound Scaffold

| Tool Type | Potential Application | Key Structural Feature |

| Fluorescent Probe | Cellular imaging and target localization | Attachment of a fluorophore |

| Affinity-Based Probe | Target pull-down and identification | Incorporation of a biotin tag |

| Covalent Probe | Irreversible target engagement and validation | Conversion to a sulfonyl fluoride |

| Photoaffinity Probe | Covalent labeling upon photoactivation | Introduction of a photoreactive group |

Potential for Novel Therapeutic Interventions based on the Scaffold

The sulfonamide functional group is a well-established pharmacophore present in a wide array of approved drugs, including antibacterial, and anticancer agents. openaccesspub.orgnih.gov The thiophene ring is also a privileged structure in medicinal chemistry, found in numerous drugs with diverse therapeutic applications. nih.govnih.gov The combination of these two moieties in the this compound scaffold suggests a high potential for the discovery of novel therapeutic agents.

Recent studies on related compounds have highlighted the potential of thiophene sulfonamides as antibacterial agents. For example, 5-bromo-N-alkylthiophene-2-sulfonamides have demonstrated antibacterial efficacy against clinically isolated New Delhi Metallo-β-lactamase producing Klebsiella pneumoniae. nih.gov This indicates that this compound and its derivatives could be explored for their activity against multidrug-resistant bacteria.

Furthermore, sulfonamide-containing compounds have been investigated as inhibitors of various enzymes, including carbonic anhydrases and kinases, which are implicated in a range of diseases from glaucoma to cancer. The specific substitution pattern of this compound could confer unique selectivity profiles against these enzyme families, opening up avenues for the development of targeted therapies.

Table 2: Potential Therapeutic Areas for this compound Derivatives

| Therapeutic Area | Potential Biological Target | Rationale |

| Infectious Diseases | Dihydropteroate synthase | Known mechanism for sulfonamide antibiotics. nih.gov |

| Oncology | Carbonic anhydrases, Kinases | Sulfonamides are known inhibitors of these enzyme classes. nih.gov |

| Inflammatory Diseases | Cyclooxygenase (COX) enzymes | Some sulfonamides exhibit anti-inflammatory properties. |

| Neurological Disorders | Various CNS targets | The thiophene moiety can improve blood-brain barrier penetration. nih.gov |

Integration of Computational and Synthetic Approaches for Accelerated Discovery

To expedite the exploration of the therapeutic potential of the this compound scaffold, the integration of computational and synthetic methodologies is crucial. In silico techniques such as molecular docking and virtual screening can be employed to predict the binding of this compound derivatives to a vast library of biological targets, thereby prioritizing synthetic efforts.

Computational studies on related thiophene sulfonamide derivatives have been used to investigate their drug-like properties and to predict their binding interactions with protein targets. These studies can provide insights into the structure-activity relationships (SAR) and guide the design of more potent and selective analogues.

From a synthetic standpoint, modern synthetic methods can facilitate the efficient construction of a diverse library of this compound derivatives. Advances in cross-coupling reactions and late-stage functionalization techniques can be applied to rapidly modify the thiophene ring and the cyclopropyl group, allowing for a thorough exploration of the chemical space around this scaffold. A new synthetic method developed at the University of York, for example, enables the simple synthesis of a wide range of biologically important cyclic sulfur-containing molecules, which could be adapted for derivatives of this compound. york.ac.uk

Emerging Applications and Unexplored Biological Pathways

Beyond the established roles of sulfonamides and thiophenes, the unique combination in this compound may lead to the discovery of novel biological activities and the modulation of previously unexplored pathways. The exploration of its effects on less-drugged target classes, such as protein-protein interactions or allosteric regulatory sites, could unveil new therapeutic opportunities.

The field of chemical biology is continuously uncovering new biological pathways and potential drug targets. High-throughput screening of this compound and its derivatives against diverse cellular assays and disease models could reveal unexpected biological activities. For instance, its impact on metabolic pathways, epigenetic modifications, or the unfolded protein response could be investigated.